![molecular formula C11H14Cl3NO B1591653 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride CAS No. 817186-93-9](/img/structure/B1591653.png)
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride
Overview
Description
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is substituted with a 3,4-dichlorophenoxy group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride typically involves the reaction of 3,4-dichlorophenol with piperidine under specific conditions. The process can be summarized as follows:
Starting Materials: 3,4-dichlorophenol and piperidine.
Reaction: The 3,4-dichlorophenol is reacted with piperidine in the presence of a suitable base, such as sodium hydroxide, to form the intermediate 4-(3,4-dichlorophenoxy)piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-(3,4-dichlorophenoxy)piperidine
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a versatile compound with applications spanning pharmaceutical development, agricultural chemistry, biochemical research, material science, and analytical chemistry .
Pharmaceutical Development
this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders . Additionally, 4-substituted piperidines, with an aryloxy functionality, can inhibit serotonin and/or noradrenaline reuptake because of their affinity for neuronal transporters. Potential therapeutic applications of these compounds include the treatment of nervous bulimia, alcohol addiction, anxiety, obsessive-compulsive disorders, panic, pain, pre-menstrual syndrome, social phobia, and migraine prophylaxis .
Agricultural Chemistry
It is used in the formulation of herbicides, helping to control unwanted plant growth while minimizing environmental impact .
Biochemical Research
Researchers employ this chemical in studies related to receptor binding and signal transduction, enhancing the understanding of cellular processes .
Material Science
Its properties make it suitable for developing advanced materials, including coatings and polymers that require specific chemical resistance .
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorobenzyl)-Piperidine Hydrochloride: Similar structure but with a benzyl group instead of a phenoxy group.
3-(3,4-Dichlorophenoxy)Piperidine Hydrochloride: Similar structure but with the phenoxy group attached at a different position on the piperidine ring
Uniqueness
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO, characterized by a piperidine ring substituted with a 3,4-dichlorophenoxy group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been investigated for its potential as an inhibitor in certain enzymatic pathways, which could be beneficial in treating diseases caused by parasitic infections like Trypanosomiasis.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for the survival of certain pathogens.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring or the dichlorophenoxy group can significantly affect the compound's potency and selectivity. For example, the introduction of various substituents at different positions on the piperidine ring has been shown to enhance biological activity against specific targets.
Compound Variation | Activity | IC50 (μM) | Comments |
---|---|---|---|
This compound | Moderate | 22 ± 3 | Comparable potency to lead compounds |
4-Chlorophenyl Analog | High | 12 ± 2 | Enhanced inhibition of target enzymes |
3-Bromo Derivative | Moderate | 14 ± 0 | Effective against mycobacterial growth |
Case Studies
Several studies have explored the efficacy of this compound in vitro and in vivo.
- Trypanosomiasis Treatment : A study highlighted its potential as a brain-penetrant trypanocidal agent targeting N-myristoyltransferase (NMT). Compound modifications led to improved potency and efficacy against Trypanosoma brucei with an IC50 value of 0.1 μM and an EC50 value of 0.7 μM in proliferation assays .
- Cytotoxicity Against Cancer Cells : Another investigation assessed its antiproliferative effects on various human cancer cell lines. The presence of the dichlorophenyl group was crucial for enhancing cytotoxic activity, with some derivatives achieving IC50 values comparable to established anticancer drugs .
- Antimicrobial Activity : Research on piperidine derivatives indicated that compounds similar to this compound exhibited significant antibacterial properties against Mycobacterium species, suggesting a potential role in treating bacterial infections .
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWUBGSEJJPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589991 | |
Record name | 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817186-93-9 | |
Record name | 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.